molecular formula C5H8NO4PS2 B6299521 [2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid CAS No. 227316-23-6

[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid

Cat. No.: B6299521
CAS No.: 227316-23-6
M. Wt: 241.2 g/mol
InChI Key: DFKXTNMXQGNCKC-UHFFFAOYSA-N
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Description

[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid: is a chemical compound with the molecular formula C5H8NO4PS2 and a molecular weight of 241.23 g/mol It is characterized by the presence of a thiazolidine ring, a phosphonic acid group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid typically involves the reaction of appropriate thiazolidine derivatives with phosphonic acid precursors under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, [2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its role in inhibiting specific enzymes or pathways involved in disease processes .

Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals .

Mechanism of Action

The mechanism of action of [2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its combination of a thiazolidine ring, a thioxo group, and a phosphonic acid group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8NO4PS2/c7-4-3-13-5(12)6(4)1-2-11(8,9)10/h1-3H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKXTNMXQGNCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CCP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NO4PS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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